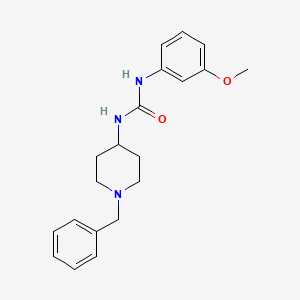![molecular formula C16H19FN2O4 B5366772 methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FMOC-Lys(Mtt)-OH and is primarily used in the synthesis of peptides and proteins. The purpose of
作用機序
The mechanism of action of FMOC-Lys(Mtt)-OH is related to its ability to act as a protected lysine building block in the SPPS of peptides and proteins. The Fmoc group is removed using a base such as piperidine, which exposes the amino group for peptide bond formation. The Mtt group is removed using a weak acid such as trifluoroacetic acid, which exposes the amino group for further peptide bond formation.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any known biochemical or physiological effects as it is primarily used in the laboratory setting for the synthesis of peptides and proteins.
実験室実験の利点と制限
FMOC-Lys(Mtt)-OH has several advantages for lab experiments, including its high purity, stability, and compatibility with various solvents and reagents. It also has a long shelf life, which makes it a convenient reagent to use in the laboratory setting. However, FMOC-Lys(Mtt)-OH has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for the use of FMOC-Lys(Mtt)-OH in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using FMOC-Lys(Mtt)-OH. Another potential direction is the use of FMOC-Lys(Mtt)-OH in the synthesis of novel peptide-based therapeutics for the treatment of various diseases and conditions. Additionally, the use of FMOC-Lys(Mtt)-OH in the synthesis of PNAs could lead to the development of new diagnostic and therapeutic tools for the treatment of genetic diseases.
合成法
FMOC-Lys(Mtt)-OH is synthesized using a multi-step process that involves the use of various reagents, solvents, and purification techniques. The first step involves the protection of the lysine amino acid using a tert-butyloxycarbonyl (BOC) group, which is removed in the subsequent step using trifluoroacetic acid (TFA). The next step involves the introduction of a 5-fluoro-2-methylphenylacetyl (Fmoc) group onto the lysine side chain using Fmoc-Cl and a base. The final step involves the protection of the amino group using a 4-methyltrityl (Mtt) group, which is removed using a weak acid such as trifluoroacetic acid.
科学的研究の応用
FMOC-Lys(Mtt)-OH is primarily used in the synthesis of peptides and proteins for scientific research purposes. It is used as a protected lysine building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins. SPPS is a widely used technique for the synthesis of peptides and proteins in the laboratory setting. FMOC-Lys(Mtt)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.
特性
IUPAC Name |
methyl 2-[1-[2-(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10-3-4-12(17)7-11(10)8-14(20)19-6-5-18-16(22)13(19)9-15(21)23-2/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWMROHJNKAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)N2CCNC(=O)C2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
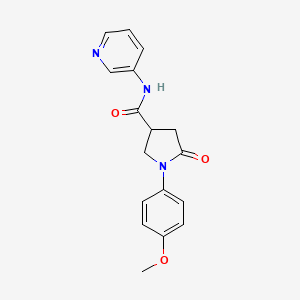

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
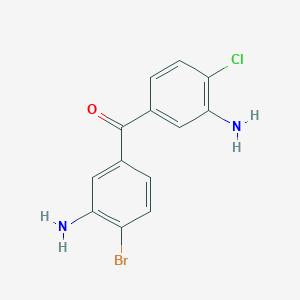
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)
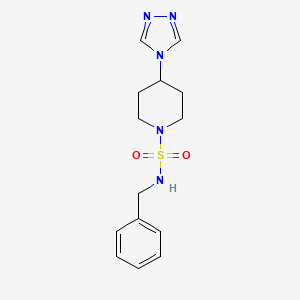

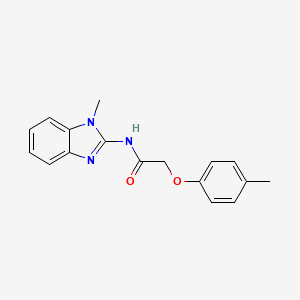
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
